molecular formula C13H10N2O3 B113683 Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate CAS No. 1261269-02-6

Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate

Cat. No. B113683
M. Wt: 261.36 g/mol
InChI Key: JLOOJPKKWKUFCC-UHFFFAOYSA-N
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Description

“Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate” is a research chemical with the CAS number 1261269-02-6 . It is also known as “3-(5-amino-4-cyano-2-furanyl)benzoic acid methyl ester” and "methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate" .


Molecular Structure Analysis

The molecular formula of “Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate” is C13H10N2O3 . It has a molecular weight of 242.23 . The compound has a complex structure with multiple functional groups, including an amino group (-NH2), a cyano group (-CN), a furanyl group (a five-membered aromatic ring containing an oxygen), and a benzoate ester group.


Physical And Chemical Properties Analysis

“Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate” has several computed properties . Its LogP value is 2.76828, indicating its relative lipophilicity. It has a topological polar surface area of 89.2, which can influence its permeability across biological membranes. It has a covalently-bonded unit count of 1 .

Safety And Hazards

Specific safety and hazard information for “Methyl 3-(5-Amino-4-cyano-2-furyl)benzoate” was not found in the sources I accessed. As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-3-8(5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOOJPKKWKUFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate

CAS RN

1261269-02-6
Record name Benzoic acid, 3-(5-amino-4-cyano-2-furanyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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